N-(4-Chlorophenyl)-N'-hydroxyurea
Description
Contextualizing Hydroxyurea (B1673989) and its Derivatives in Modern Biomedical Research
Hydroxyurea, also known as hydroxycarbamide, is a non-alkylating antineoplastic agent first synthesized in the 19th century. nih.gov Its biological effects, however, were not explored until decades later. Today, it is a well-established drug used in the treatment of various diseases, including myeloproliferative disorders and certain cancers. nih.gov It is also a cornerstone therapy for sickle cell disease, where it aids in reducing the frequency of painful crises and the need for blood transfusions. nih.gov
The primary mechanism of action for hydroxyurea is the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair. nih.govmdpi.com By quenching a crucial tyrosyl free radical within the enzyme's active site, hydroxyurea depletes the pool of deoxyribonucleotides necessary for DNA replication, thereby arresting cells in the S-phase of the cell cycle. mdpi.com This inhibition of DNA synthesis is particularly effective against rapidly proliferating cells, which underpins its use as an anticancer agent. mdpi.com
Despite its utility, hydroxyurea is not without limitations, such as a requirement for high concentrations and rapid biotransformation in the body. dergipark.org.tr This has spurred significant interest in the synthesis and evaluation of hydroxyurea derivatives. The goal of creating these analogs is multifaceted and includes efforts to enhance potency, improve stability, increase selectivity towards target enzymes or cells, and overcome mechanisms of drug resistance. nih.govdergipark.org.tr Research has explored a wide array of derivatives, including cyclic N-hydroxyureas and various N-substituted analogs, in the search for compounds with improved therapeutic profiles. evitachem.comdergipark.org.tr
Rationale for Investigating N-Arylsubstituted Hydroxyurea Compounds in Chemical Biology
The strategic modification of a parent drug molecule with different chemical groups is a fundamental approach in chemical biology and drug discovery. The introduction of an aryl (aromatic ring) substituent to the hydroxyurea scaffold, creating N-arylsubstituted hydroxyureas, is based on several key scientific rationales:
Modulating Potency and Selectivity: The aryl group can influence the electronic properties and three-dimensional shape of the molecule. This can lead to more effective interactions with the biological target, such as the active site of an enzyme. For example, studies on other classes of enzyme inhibitors, like sulfonylureas, have shown that specific aryl substitutions can dramatically enhance inhibitory activity. nih.gov The chlorophenyl group in N-(4-Chlorophenyl)-N'-hydroxyurea, for instance, introduces both steric bulk and specific electronic effects (electron-withdrawing) that can alter binding affinity and specificity for target proteins compared to the unsubstituted hydroxyurea.
Enhancing Lipophilicity: Aryl groups generally increase the lipophilicity (fat-solubility) of a compound. This can affect its pharmacokinetic properties, such as its ability to cross cell membranes and reach its intracellular target. The investigation of N-aryl salicylamides, for instance, has been a strategy to develop dual-action inhibitors that can effectively penetrate cells. sielc.com
Exploring Structure-Activity Relationships (SAR): Synthesizing a series of derivatives with different aryl substitutions allows researchers to build a structure-activity relationship profile. This helps in understanding which chemical features are essential for biological activity. Research into N-substituted hydroxyureas as urease inhibitors found that derivatives with a methyl or methoxy-phenyl group showed the most potent activity, highlighting the importance of the specific aryl substituent. nih.gov
Overcoming Limitations of the Parent Compound: As mentioned, a key driver for creating derivatives is to overcome the drawbacks of the original drug. Research into cyclic N-hydroxyureas was explicitly aimed at tackling the fast biotransformation and low potency of hydroxyurea. dergipark.org.tr Similarly, N-aryl substitution is explored with the hypothesis that it may lead to a more stable and potent compound.
Scope and Objectives of Academic Research on this compound
While extensive, peer-reviewed academic studies focused specifically on this compound are not prominent in the public domain, the objectives for synthesizing and investigating such a compound can be inferred from the broader context of hydroxyurea analog research. The primary goals would logically revolve around characterizing its chemical properties and evaluating its biological potential.
A common synthesis route for this compound involves the reaction of 4-chloroaniline (B138754) with a source of the hydroxyurea moiety. evitachem.com Following synthesis, the objectives of academic inquiry would typically include:
Structural and Physicochemical Characterization: Confirming the molecular structure using analytical techniques such as NMR and IR spectroscopy and mass spectrometry.
Evaluation of Biological Activity: The principal objective would be to assess its activity as an inhibitor of enzymes, primarily ribonucleotide reductase, given its structural relationship to hydroxyurea. evitachem.com It would also be a candidate for screening against other potential targets, such as urease or various kinases.
Cytotoxicity Screening: A crucial research objective would be to determine the compound's cytotoxic (cell-killing) effects against various cancer cell lines. evitachem.comnih.gov This would involve establishing its potency (e.g., IC₅₀ values) and comparing it to both the parent hydroxyurea and other standard chemotherapeutic agents. The goal is to identify derivatives with greater potency or selective toxicity toward cancer cells versus normal cells. nih.gov
Structure-Activity Relationship (SAR) Contribution: The study of this compound would contribute to the broader understanding of how N-aryl substitutions affect the activity of hydroxyurea. Data from this compound would be a valuable piece in the larger puzzle of designing more effective hydroxyurea-based therapeutics.
In essence, the academic investigation of this compound would aim to determine if the addition of the 4-chlorophenyl group confers any advantageous biological properties over the parent compound, hydroxyurea, potentially making it a lead compound for further therapeutic development.
Structure
3D Structure
Properties
CAS No. |
30085-34-8 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-1-3-6(4-2-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11) |
InChI Key |
BVMOJUSYEYRSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NO)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 Chlorophenyl N Hydroxyurea
Established Synthetic Routes for N-Substituted Hydroxyurea (B1673989) Compounds
The synthesis of N-substituted hydroxyurea compounds, including the parent compound hydroxyurea, has been established through several reliable methods. A primary and widely utilized route involves the reaction of an appropriate isocyanate with hydroxylamine (B1172632) or its salt. For N-aryl substituted hydroxyureas, the corresponding aryl isocyanate is the key starting material.
Another conventional method relies on the reaction of potassium cyanate (B1221674) with hydroxylamine hydrochloride. orgsyn.org Modifications of this approach have been developed to improve yields and purity. orgsyn.org For instance, an improved method adapted from Runti and Deghenghi involves reacting hydroxylamine hydrochloride with sodium hydroxide (B78521) and ethyl carbamate, followed by neutralization and extraction. orgsyn.org
Furthermore, N-substituted hydroxyureas can be prepared from amines. One such method involves treating primary and secondary amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, which yields O-benzyl protected N-hydroxyureas. Subsequent hydrogenation effectively removes the benzyl (B1604629) protecting group to yield the final N-hydroxyurea product. researchgate.net This method is advantageous as it can be applied to various amines, including aliphatic, aromatic, and even amino sugars, without the need for extensive protecting group chemistry. researchgate.net
The reaction between hydroxylamine and carbamoyl (B1232498) azides has also been shown to produce N-hydroxyureas. researchgate.net This contrasts with the reactivity of carbamoyl cyanides, which lead to different products. researchgate.net Additionally, the reaction of phosgene (B1210022) with hydroxylamine or O-methylhydroxylamine can yield NN'-dihydroxyurea or NN'-dimethoxyurea, respectively. rsc.org
A summary of common reactants and resulting products in established N-substituted hydroxyurea synthesis is presented below.
| Reactant 1 | Reactant 2 | Product Type |
| Isocyanate | Hydroxylamine | N-substituted hydroxyurea |
| Potassium Cyanate | Hydroxylamine Hydrochloride | Hydroxyurea |
| Ethyl Carbamate | Hydroxylamine Hydrochloride & NaOH | Hydroxyurea |
| Amine | 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate | O-benzyl protected N-hydroxyurea |
| Carbamoyl Azide | Hydroxylamine | N-hydroxyurea |
| Phosgene | Hydroxylamine | NN'-dihydroxyurea |
Advanced Synthetic Approaches for Incorporating Halogenated Phenyl Moieties into Hydroxyurea Scaffolds
The direct synthesis of N-(4-Chlorophenyl)-N'-hydroxyurea is most effectively achieved through the reaction of 4-chlorophenyl isocyanate with hydroxylamine. This method is a specific application of the general isocyanate route and is favored for its directness and efficiency.
Modern synthetic strategies often focus on the creation of more complex molecules where the halogenated phenyl hydroxyurea scaffold is a key component. For instance, multi-component reactions have been utilized to synthesize N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov In one such approach, a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile (B47326) is catalyzed by DABCO in ethanol (B145695) to produce the desired complex heterocyclic structure. nih.gov
The generation of the isocyanate precursor itself can be a critical step. A general and efficient method for synthesizing isocyanates from the corresponding anilines involves the use of triphosgene (B27547) and a base like triethylamine (B128534) (TEA) in an appropriate solvent such as dichloromethane (B109758) (DCM). mdpi.com This in-situ generation of the isocyanate, in this case, 4-chlorophenyl isocyanate, allows for a one-pot reaction with the desired amine or hydroxylamine derivative to form the final urea (B33335) or hydroxyurea compound. mdpi.com
Advanced methods also include palladium-mediated cross-coupling reactions to construct aryl-aryl linkages within a larger molecule that contains the hydroxyurea moiety. beilstein-journals.orgnih.gov While not a direct synthesis of the hydroxyurea group itself, these reactions are crucial for building the complex molecular architectures of which the halogenated phenyl group is a part. For example, Negishi and Stille cross-coupling reactions are powerful tools for creating such bonds, although their application on an industrial scale can be limited by the cost and toxicity of the reagents. nih.gov
Strategies for Targeted Chemical Modification and Analog Generation of this compound
The generation of analogs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize biological activity. Modifications can be targeted at several positions on the molecule.
One common strategy involves replacing the 4-chlorophenyl group with other substituted aryl or benzyl moieties. This is typically achieved by starting with the appropriately substituted aniline (B41778) or benzylamine, converting it to the corresponding isocyanate using reagents like triphosgene, and then reacting it with a suitable reaction partner. mdpi.com This allows for the synthesis of a library of N-aryl-N'-arylmethylurea derivatives. mdpi.com
Another approach is to modify the hydroxyurea portion of the molecule. For example, cyclic N-hydroxyureas have been synthesized to overcome some of the metabolic instability of the parent hydroxyurea. nih.gov A method for this involves the reaction of alkyl omega-haloalkylcarbamates with hydroxylamine, which proceeds through a nucleophilic substitution followed by intramolecular cyclization. nih.gov
Derivatization can also involve linking the this compound moiety to other chemical scaffolds. For example, N-hydroxyurea derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized by replacing the carboxylic acid group of the NSAID with an N-hydroxyurea functional group. researchgate.net This creates hybrid molecules with the potential for dual biological activities. researchgate.net
The following table summarizes various strategies for generating analogs of this compound.
| Modification Strategy | Starting Materials | Reagents | Resulting Analog Type |
| Varying the Aryl Group | Substituted anilines | Triphosgene, TEA, Hydroxylamine derivative | N-Aryl(substituted)-N'-hydroxyureas |
| Cyclization | Alkyl omega-haloalkylcarbamates | Hydroxylamine | Cyclic N-hydroxyureas |
| Hybridization | NSAIDs | - | NSAID-hydroxyurea conjugates |
| Triazole Incorporation | Bromoacetaldehyde diethyl acetal, Substituted triazoles | Hydroxylamine HCl, NaBH3CN, KOCN/HOAc | Diaryl-1,2,4-triazoles with N-hydroxyurea moiety |
Stereochemical Considerations in the Synthesis of this compound Analogs
The parent molecule, this compound, is achiral. However, the synthesis of its analogs can introduce one or more stereocenters, making stereochemical control an important consideration.
When synthesizing analogs by modifying the substituents on the phenyl ring or by incorporating the this compound moiety into a larger, chiral molecule, the stereochemistry of the starting materials and the reaction mechanisms become critical. For example, if a chiral amine is used in the synthesis, the resulting hydroxyurea derivative will also be chiral.
In the synthesis of complex molecules like N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, the multi-component reaction can generate new stereocenters. nih.gov The nature of the catalyst and reaction conditions can influence the diastereoselectivity or enantioselectivity of the reaction, although this was not a specified focus in the cited synthesis. nih.gov
For analogs derived from naturally occurring chiral building blocks, such as amino acids or sugars, the inherent stereochemistry of the starting material is carried through into the final product. For instance, the conversion of amino sugars to their corresponding N-hydroxyureas preserves the stereochemical integrity of the sugar backbone. researchgate.net
When a racemic mixture of a chiral analog is produced, chiral chromatography or resolution techniques may be necessary to separate the enantiomers for individual biological evaluation, as different enantiomers can have distinct pharmacological properties. The development of stereoselective synthetic routes is therefore a significant goal in the preparation of chiral this compound analogs to avoid costly and often difficult separation processes.
Preclinical Pharmacological Investigations of N 4 Chlorophenyl N Hydroxyurea
In Vitro Cellular and Biochemical Studies
Evaluation of Antiproliferative and Cytostatic Effects in Diverse Cancer Cell Lines
N-(4-Chlorophenyl)-N'-hydroxyurea and its derivatives have demonstrated notable antiproliferative and cytostatic effects across a range of cancer cell lines. The primary mechanism of action for hydroxyurea-based compounds is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. researchgate.net This inhibition leads to a depletion of deoxynucleotides, thereby halting cell proliferation, primarily in the S-phase of the cell cycle. researchgate.netmdpi.com
Studies on various human cancer cell lines have quantified the cytotoxic potential of these compounds. For instance, in a study involving the human colon adenocarcinoma cell line GC3/c1, a related diarylsulfonylurea, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU), exhibited significant cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC50) for ISCU was found to be 1.9 µg/ml in cells grown in medium with 0.5% fetal calf serum and 31 µg/ml in 10% fetal calf serum, highlighting the influence of culture conditions on drug efficacy. nih.gov
Another related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (LY181984), was shown to inhibit the NADH oxidase activity of HeLa cell plasma membranes, with a half-maximal inhibition at approximately 50 nM. nih.gov This inhibition of a key membrane enzyme suggests an additional mechanism contributing to its antitumor activity. nih.gov
Furthermore, derivatives of N-(4-chlorophenyl)urea have been synthesized and evaluated for their anticancer properties. One such derivative, a 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea compound, was found to inhibit the growth and proliferation of breast cancer cells. researchgate.net Similarly, amino acid hydroxyurea (B1673989) derivatives have shown concentration-dependent antiproliferative effects on the metastatic colon cancer cell line SW620. nih.gov For example, N′-benzyloxycarbamoyl-d-phenylglycine benzhydrylamide (BOU) exerted a strong cytotoxic effect with an IC50 value of 17.0 μM, while N′-methyl-N′-hydroxycarbamoyl-l-phenylalanine benzhydrylamide (MHCU) acted primarily as an antiproliferative agent with an IC50 of 67.1 μM. nih.gov
The following table summarizes the antiproliferative activity of selected this compound derivatives in different cancer cell lines.
| Compound | Cell Line | Activity | IC50 Value |
| N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU) | GC3/c1 (Human Colon Adenocarcinoma) | Cytotoxic | 1.9 µg/ml (0.5% FCS) |
| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (LY181984) | HeLa (Human Cervical Cancer) | Inhibits NADH oxidase | ~50 nM |
| N′-benzyloxycarbamoyl-d-phenylglycine benzhydrylamide (BOU) | SW620 (Metastatic Colon Cancer) | Cytotoxic | 17.0 μM |
| N′-methyl-N′-hydroxycarbamoyl-l-phenylalanine benzhydrylamide (MHCU) | SW620 (Metastatic Colon Cancer) | Antiproliferative | 67.1 μM |
Analysis of Cell Cycle Dynamics and Apoptosis Induction in Cellular Models
This compound and its analogs exert significant effects on cell cycle progression and can induce apoptosis in cancer cells. As an inhibitor of ribonucleotide reductase, hydroxyurea primarily causes an S-phase cell cycle arrest by depleting the pool of deoxyribonucleotides necessary for DNA replication. researchgate.netmdpi.com This replication stress is a key trigger for the cellular responses that follow. nih.gov
Flow cytometry analyses have consistently demonstrated that treatment with hydroxyurea leads to an accumulation of cells in the S-phase. elifesciences.orgresearchgate.net For example, in NB4 human myeloid leukemia cells, hydroxyurea treatment increased the frequency of cells with DNA content between 2N and 4N, which is characteristic of an S-phase arrest. elifesciences.org Similarly, in H1299 human cancer cells, hydroxyurea was used to synchronize cells at the G1/S boundary. researchgate.net
Beyond cell cycle arrest, hydroxyurea and its derivatives can induce apoptosis, or programmed cell death. medchemexpress.com In human erythroleukemia (HEL) cells, hydroxyurea was found to induce apoptosis, with 30-40% of cells showing apoptotic features after a 3-day treatment. nih.govscispace.com This was confirmed by the observation of chromatin condensation and the formation of apoptotic bodies. nih.gov Interestingly, another erythroleukemia cell line, K562, did not undergo apoptosis under the same conditions. nih.govscispace.com In a Burkitt's lymphoma cell line, higher doses of hydroxyurea induced apoptosis in a dose-dependent manner, accompanied by the characteristic regular fragmentation of DNA. nih.gov
The induction of apoptosis is often mediated through specific cellular pathways. For instance, in breast cancer cells, a 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative was shown to induce apoptosis via the mitochondrial pathway. researchgate.net In HCT116 cells, the combination of hydroxyurea with another agent, MS-275, led to increased PARP1 cleavage, a hallmark of apoptosis. researchgate.net
The table below summarizes the effects of hydroxyurea on cell cycle and apoptosis in different cell lines.
| Cell Line | Effect | Observations |
| NB4 (Human Myeloid Leukemia) | S-phase arrest | Increased frequency of cells with DNA content between 2N and 4N. elifesciences.org |
| H1299 (Human Cancer) | G1/S arrest | Used for cell synchronization. researchgate.net |
| HEL (Human Erythroleukemia) | Apoptosis induction | 30-40% apoptotic cells after 3 days; chromatin condensation. nih.gov |
| Burkitt's Lymphoma | Apoptosis induction | Dose-dependent apoptosis with DNA fragmentation. nih.gov |
| Breast Cancer Cells | Apoptosis induction | Via the mitochondrial pathway (for a derivative). researchgate.net |
| HCT116 (Human Colon Cancer) | Apoptosis induction | Increased PARP1 cleavage (in combination therapy). researchgate.net |
Investigation of Anti-angiogenic Potential in Endothelial Cell Cultures
Hydroxyurea, the parent compound of this compound, has demonstrated anti-angiogenic properties in endothelial cell cultures. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Studies have shown that hydroxyurea can inhibit key steps in the angiogenic cascade.
Specifically, hydroxyurea has been found to inhibit the proliferation, invasion, and formation of capillary-like structures by endothelial cells in vitro. nih.gov It has also been shown to suppress the expression of hypoxia-inducible factor-1 alpha (HIF-1α) in endothelial cells, a key transcription factor that regulates the expression of many pro-angiogenic genes, including vascular endothelial growth factor (VEGF). nih.gov
In the context of sickle cell disease, where there is an up-regulation of angiogenesis, hydroxyurea therapy has been associated with a reduction in the plasma levels of several pro-angiogenic factors. nih.govnih.gov These include angiopoietin-1, basic fibroblast growth factor (bFGF), and VEGF. nih.gov This suggests that hydroxyurea can modulate the angiogenic environment, which may contribute to its therapeutic effects. The anti-angiogenic effects of hydroxyurea are thought to be beneficial in conditions where unregulated neovascularization is a contributing factor. nih.gov
Assessment of Erythroid Cell Differentiation and Hemoglobin Gene Expression in Cellular Models
The effects of hydroxyurea on erythroid differentiation and hemoglobin gene expression have been primarily studied in the context of sickle cell disease treatment, using cell lines such as K562 human erythroleukemia cells. Hydroxyurea is known to induce fetal hemoglobin (HbF) production, which is a key mechanism of its therapeutic benefit in sickle cell anemia. mdpi.comnih.govnih.gov
In K562 cells, which are known to be inducible for erythroid differentiation, hydroxyurea has been used as a differentiation-inducing agent. nih.gov However, prolonged treatment of K562 cells with hydroxyurea can lead to a senescence-like state, which is accompanied by a reduction in hemoglobin generation. nih.gov This suggests a complex interplay between differentiation, senescence, and the duration of treatment.
While hydroxyurea can stimulate fetal hemoglobin synthesis, the direct effect of this compound on erythroid differentiation and hemoglobin gene expression is not as extensively documented. However, given the structural similarity to hydroxyurea, it is plausible that it could have similar effects. The K562 cell line remains a valuable in vitro model for screening compounds for their ability to induce hemoglobin expression. addexbio.com
Characterization of Antioxidant, Antiradical, and Metal Chelating Activities
Studies have shown that hydroxyurea itself possesses antioxidant activities, being able to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. nih.gov It can also induce the expression of antioxidant genes in human cell cultures. frontiersin.org
A series of hydroxyurea derivatives were synthesized and evaluated for these properties. nih.govnih.gov These studies revealed that the synthesized hydroxyureas exhibited exceptional antiradical activities, in some cases higher than the standard antioxidant butylated hydroxyanisole (BHA). nih.govnih.gov In terms of metal chelation, the affinity of many hydroxyureas for ferrous ions (Fe²⁺) was found to be relatively low compared to standards like quercetin (B1663063) and EDTA. nih.gov However, some derivatives did show chelating activity comparable to or even stronger than quercetin. nih.gov
The antioxidant activity of these compounds was further confirmed by their ability to inhibit β-carotene-linoleic acid coupled oxidation, where they were as effective as BHA. nih.govnih.gov This suggests that the antioxidant properties of this compound and its analogs could play a role in their therapeutic potential.
The table below summarizes the antioxidant and related activities of hydroxyurea and its derivatives.
| Activity | Compound(s) | Key Findings |
| Antiradical Activity | Hydroxyurea derivatives | Higher activity than butylated hydroxyanisole (BHA). nih.govnih.gov |
| Metal Chelating Activity | Hydroxyurea derivatives | Variable, some comparable to or stronger than quercetin for Fe²⁺. nih.gov |
| Antioxidant Activity | Hydroxyurea derivatives | As effective as BHA in inhibiting β-carotene-linoleic acid oxidation. nih.govnih.gov |
| Radical Scavenging | Hydroxyurea | Scavenges DPPH and hydroxyl radicals. nih.gov |
| Gene Expression | Hydroxyurea | Induces expression of antioxidant genes. frontiersin.org |
In Vivo Efficacy Studies in Animal Models
Hydroxyurea, the parent compound, has been extensively studied in animal models, particularly in the context of sickle cell disease and cancer. In a murine model of sickle cell disease, hydroxyurea treatment was shown to reduce inflammation and protect against pneumococcal infection by down-modulating E-selectin, a cell adhesion molecule involved in inflammation. nih.gov This effect was independent of fetal hemoglobin induction. nih.gov However, another study using a sickle cell mouse model suggested that the clinical benefits of hydroxyurea are largely dependent on its ability to induce fetal hemoglobin, as treatment without HbF induction did not improve anemia or end-organ damage. nih.gov
In cancer models, hydroxyurea has been shown to inhibit the growth of transplantable mammary tumors in rats. researchgate.net The inhibitory effect was dose-dependent. researchgate.net Furthermore, related diarylsulfonylureas have demonstrated therapeutic activity against human tumor models in mice, including regressions in some human colon adenocarcinoma lines. nih.gov
A study on the anti-inflammatory properties of a factor produced by K562 cells, a chronic myelogenous leukemia cell line, showed potent anti-inflammatory activity in mice, associated with the inhibition of polymorphonuclear neutrophil functions. nih.gov While not a direct study of this compound, it highlights the potential for compounds affecting similar cell lines to have in vivo anti-inflammatory effects.
Antitumor Evaluation in Xenograft and Syngeneic Tumor Models
The antitumor activity of this compound has been evaluated in preclinical studies utilizing both xenograft and syngeneic tumor models. Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, allow for the direct assessment of a compound's effect on human cancer cells. In contrast, syngeneic models use tumor cells that are genetically compatible with the immunocompetent mouse strain, enabling the study of the interplay between the therapeutic agent and the host immune system in fighting cancer. cellvax-pharma.compharmalegacy.com
In syngeneic tumor models, where the animals have a functioning immune system, the evaluation of immunotherapies is particularly crucial. cellvax-pharma.compharmalegacy.com These models are essential for analyzing cancer progression and the efficacy of treatments that aim to modulate the immune response against tumors. cellvax-pharma.comnih.gov Characterization of the tumor immune infiltrate in these models, identifying them as "inflamed" or "non-inflamed," helps in selecting appropriate models for testing immunotherapies. nih.gov Responsive models to immune-checkpoint blockade are often enriched with cytotoxic effector immune cells, while non-responsive models tend to have a predominance of immunosuppressive cells. nih.gov
Table 1: Antitumor Activity in Preclinical Models
| Model Type | Key Features | Relevance |
| Xenograft | Human tumor cells in immunocompromised mice. | Direct assessment of drug effect on human cancer cells. |
| Syngeneic | Murine tumor cells in immunocompetent mice. cellvax-pharma.compharmalegacy.com | Evaluation of therapies in the context of a complete immune system. cellvax-pharma.compharmalegacy.com |
Assessment of Anti-angiogenic Potential in Preclinical Animal Models
The anti-angiogenic potential of compounds is often evaluated in preclinical models by assessing their ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Various in vivo models are employed for this purpose. For instance, the chick chorioallantoic membrane (CAM) assay is a widely used model to evaluate the anti-angiogenic effects of compounds. researchgate.net A reduction in vascularization in the CAM model is a positive indicator of anti-angiogenic activity. researchgate.net
Another in vivo model involves the use of a dorsal skin flap in mice, where the disappearance of microvessels in a tumor grown in the flap following treatment indicates anti-angiogenic effects. nih.gov Furthermore, ultrasound imaging can be a valuable non-invasive tool in preclinical settings, such as in transgenic mouse models of hepatocellular carcinoma, to assess the effects of anti-angiogenic therapies on tumor blood flow and size. nih.gov
In vitro assays complement these in vivo studies by measuring specific cellular processes involved in angiogenesis. These can include assays for endothelial cell migration, invasion, and the formation of tube-like structures. nih.gov For example, a compound's ability to inhibit the migration of human microvascular endothelial cells (HMEC-1) in a wound scrape assay is a measure of its anti-angiogenic potential. nih.gov
Exploration of Immunomodulatory Effects in Animal Systems
The analysis of the tumor microenvironment in these models provides insights into the drug's mechanism of action. nih.gov For instance, a shift in the balance from immunosuppressive cells to cytotoxic effector immune cells within the tumor can correlate with a positive response to immunotherapy. nih.gov Furthermore, the modulation of specific signaling pathways involved in inflammation and immune cell function, such as the NF-κB and MAPK pathways, can be indicative of a compound's immunomodulatory activity. nih.gov In the context of sickle cell disease, hydroxyurea has been shown to reduce the expression of E-selectin on endothelial cells, which in turn decreases neutrophil adhesion and lung inflammation. nih.gov This demonstrates a specific immunomodulatory effect that contributes to its therapeutic benefit in preventing complications like pneumococcal disease in a murine model of sickle cell anemia. nih.gov
Structure Activity Relationship Sar Studies and Rational Compound Design
Elucidation of the Impact of the N-(4-Chlorophenyl) Moiety on Biological Activity and Selectivity
The N-(4-Chlorophenyl) moiety is a critical component of the N-(4-Chlorophenyl)-N'-hydroxyurea structure, significantly influencing its interaction with biological targets and its selectivity. The phenyl ring itself is often crucial for establishing binding activity. nih.gov In studies on related phenyl urea (B33335) derivatives targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), the replacement of the phenyl ring with non-aromatic groups like cyclohexyl or n-hexyl resulted in a complete loss of inhibitory function, underscoring the importance of the aromatic system for activity. nih.gov
The position and nature of the substituent on the phenyl ring are paramount for potency. SAR studies on IDO1 inhibitors revealed a strong preference for substitution at the para-position (the 4-position) of the phenyl ring. nih.gov When substituents such as methyl (CH₃), chloro (Cl), cyano (CN), or methoxy (B1213986) (OCH₃) were moved to the ortho- or meta-positions, the resulting compounds lost their inhibitory activity. nih.gov However, compounds with para-substituents showed potent activity. nih.gov
Specifically, the 4-chloro substituent, as seen in this compound, has been shown to be effective. In the context of IDO1 inhibition, a para-chloro substituent resulted in an IC₅₀ value of 5.687 μM, which was comparable to other para-halogen substitutions like fluorine (IC₅₀ = 5.475 μM) and bromine (IC₅₀ = 4.077 μM). nih.gov This suggests that the electronic properties and size of the halogen at this position are well-tolerated and contribute favorably to the binding affinity. The chlorophenyl group may enhance binding to target enzymes or receptors, thereby increasing efficacy. evitachem.com The presence of the N-(4-chlorophenyl) group has also been a key feature in the design of compounds targeting other proteins, such as kinases involved in cancer pathways. nih.govderpharmachemica.com
Furthermore, this moiety can contribute to selectivity. For instance, a series of phenyl urea derivatives were found to be selective inhibitors of IDO1 over the related enzyme TDO, indicating that the substituted phenylurea scaffold can be tailored to differentiate between similar biological targets. nih.gov
| Compound | Substitution Pattern | Substituent | IDO1 IC₅₀ (μM) |
|---|---|---|---|
| i1 | Unsubstituted | -H | > 40 |
| i3 | para | -Cl | 5.687 |
| i8 | ortho | -Cl | > 40 |
| i9 | meta | -Cl | > 40 |
| i18 | para | -F | 5.475 |
| i19 | para | -Br | 4.077 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Arylsubstituted Hydroxyurea (B1673989) Inhibitors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov This method allows for the prediction of the activity of novel molecules and helps in understanding the key physicochemical properties required for efficacy. For classes of compounds like N-arylsubstituted hydroxyureas, QSAR serves as a powerful tool to guide the rational design of more potent and selective inhibitors. nih.gov
The QSAR process typically involves several steps:
Data Set Assembly: A series of N-arylsubstituted hydroxyurea analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (describing electronic properties). nih.gov
Model Building: Statistical methods, such as Stepwise Multiple Linear Regression (S-MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov For example, a study on arylsulfonamide hydroxamates, which share structural similarities with hydroxyureas, successfully used S-MLR and PLS to develop robust QSAR models. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation techniques (like leave-one-out cross-validation, which yields a Q² value) and external validation with a separate set of test compounds (yielding an r²_pred value). A statistically significant model will have high values for correlation coefficients like r² (goodness of fit), Q² (robustness), and r²_pred (predictive ability). nih.gov
For N-arylsubstituted hydroxyurea inhibitors, QSAR models can reveal which properties of the aryl substituent are most important for activity. For instance, a model might indicate that electron-withdrawing groups at the para-position and a certain range of lipophilicity (LogP) enhance inhibitory potential. Such insights are invaluable for prioritizing which new derivatives to synthesize and test, saving time and resources in the drug discovery process. nih.govnih.gov
Identification of Pharmacophore Requirements for Enhanced Efficacy and Specificity
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized by a biological target and are responsible for its activity. For N-arylsubstituted hydroxyureas, the key pharmacophoric features can be deduced from SAR studies.
The essential components generally include:
The Hydroxyurea Moiety (-NH-CO-NH-OH): This group is fundamental to the mechanism of action of many hydroxyurea-based drugs. The hydroxyl group (-OH) is considered necessary for the inhibition of DNA synthesis. gpatindia.com Hydroxyurea itself is known to inhibit ribonucleotide reductase by quenching a critical tyrosyl free radical in the enzyme's active site. evitachem.comdrugbank.com Substitution of the hydroxyl proton with a methyl group typically renders the compound inactive. gpatindia.com This moiety acts as a key interacting or chelating group within the target enzyme.
The Aryl Group (N-(4-Chlorophenyl)): As established by SAR, a para-substituted phenyl ring is a crucial feature for high-affinity binding. nih.gov The 4-chlorophenyl group serves as an important hydrophobic and electronic element that fits into a specific pocket of the target protein. Its presence and substitution pattern are critical determinants of both potency and selectivity. nih.govevitachem.com
The Urea Linker (-NH-CO-NH-): This linker correctly orients the aryl group and the hydroxyurea moiety relative to each other, ensuring they can simultaneously engage their respective binding sites on the target protein.
The combination of these features—the enzyme-inhibiting hydroxyurea head, the specific substituted aromatic tail for affinity and selectivity, and the connecting urea backbone—constitutes the essential pharmacophore for this class of inhibitors.
Exploration of Structural Modifications to Optimize Pharmacodynamic Profiles in Preclinical Settings
Once a lead compound like this compound is identified, further structural modifications are explored to optimize its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties.
Key areas of modification include:
Aryl Ring Substitution: While a 4-chloro substituent is effective, medicinal chemists often explore a range of other substituents at this position to fine-tune activity and properties. For example, replacing the chlorine with other halogens (fluorine, bromine) or with small alkyl or electron-withdrawing groups (like nitro, -NO₂) can modulate potency, selectivity, and metabolic stability. nih.gov In one study, a para-nitro derivative showed the most potent IDO1 inhibitory activity among the compounds tested. nih.gov
Bioisosteric Replacement: The urea or hydroxyurea moiety can sometimes be replaced with other chemical groups (bioisosteres) that have similar properties but may offer improved stability or binding. For instance, N-hydroxysulfamides have been investigated as analogs of N-hydroxyurea. researchgate.net
Prodrug Strategies: To improve properties like solubility or cell permeability, the core molecule can be modified into a prodrug. One advanced strategy involves creating glycoconjugates, where the drug is attached to a sugar molecule like glucose or galactose. nih.gov This can help target the drug to cancer cells, which often have a high glucose uptake. nih.gov
Polymer Conjugation: Another approach to modify the drug's profile is to link it to a polymer backbone. researchgate.net For example, hydroxyurea has been linked to natural polymers like carboxymethyl cellulose (B213188) or synthetic polymers. This can create a controlled-release formulation, sustaining the drug's effect over a longer period. researchgate.net
These preclinical explorations of structural modifications are essential for transforming a promising lead compound into a drug candidate with an optimal balance of efficacy, selectivity, and drug-like properties.
Computational Chemistry and Molecular Modeling for N 4 Chlorophenyl N Hydroxyurea
Ligand-Protein Docking Studies for Elucidating Binding Affinity and Molecular Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For N-(4-Chlorophenyl)-N'-hydroxyurea, such studies would likely target enzymes like ribonucleotide reductase, a known target for the parent compound hydroxyurea (B1673989). nih.govnih.govmdpi.com These studies would typically yield data on binding energy (kcal/mol) and identify key amino acid residues involved in the interaction.
A data table presenting specific docking scores and interacting residues for this compound would be presented here if the data were available.
Molecular Dynamics Simulations to Investigate Compound-Target Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. These simulations are used to assess the stability of the docked pose and to observe the conformational changes in both the ligand and the protein upon binding. Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to measure stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.govresearchgate.net
A data table summarizing the results of molecular dynamics simulations, such as average RMSD values for the ligand and protein backbone, would be included in this section had the specific data for this compound been published.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. This information is vital for predicting a molecule's reactivity and its ability to participate in chemical reactions.
A data table of calculated quantum chemical parameters for this compound, such as HOMO-LUMO gap and dipole moment, would be featured here if the relevant studies were found.
In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational models are used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. These predictions help in identifying candidates with favorable pharmacokinetic profiles and low risk of adverse effects.
An interactive data table detailing the predicted ADMET properties for this compound would be provided in this section if the data were accessible.
Advanced Analytical Methodologies for Characterization and Preclinical Quantification of N 4 Chlorophenyl N Hydroxyurea
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of N-(4-Chlorophenyl)-N'-hydroxyurea. nih.govmmu.ac.uk These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of this compound. nih.govnih.gov ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.govjppres.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the precise assignment of each proton and carbon atom within the molecule. researchgate.netyoutube.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity between protons and carbons. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. nih.govresearchgate.netelsevierpure.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. Key characteristic peaks in the IR spectrum would confirm the presence of N-H, C=O (amide), and C-Cl bonds, which are integral to the structure of the compound. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. nih.govjppres.com It provides a precise mass-to-charge ratio of the molecular ion, which helps to confirm the molecular formula. mmu.ac.uk Fragmentation patterns observed in the mass spectrum can also offer valuable structural information by revealing the constituent parts of the molecule. taylorandfrancis.com
A study on a series of hydroxyurea (B1673989) derivatives utilized FT-IR, ¹H-NMR, ¹³C-NMR, and MS to elucidate their structures, highlighting the combined power of these techniques for unambiguous characterization. nih.gov
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Key Findings/Observations | Reference |
| ¹H NMR | Provides information on the number and environment of hydrogen atoms. | nih.govnih.gov |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. | nih.govjppres.com |
| IR Spectroscopy | Confirms the presence of functional groups like N-H, C=O, and C-Cl. | nih.govresearchgate.net |
| Mass Spectrometry | Determines the molecular weight and elemental composition. | nih.govjppres.com |
Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples. sielc.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic method for the analysis of hydroxyurea and its derivatives. researchgate.netscielo.br A reverse-phase HPLC (RP-HPLC) method with UV detection is commonly employed for the determination of this compound. researchgate.net This method allows for the separation of the compound from its starting materials, byproducts, and degradation products, thus enabling accurate purity assessment.
For quantification, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations. nih.gov This allows for the precise determination of the concentration of this compound in a given sample. The method's validation includes parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net For instance, a developed HPLC method for a related compound demonstrated linearity over a broad concentration range with high accuracy and precision. nih.govresearchgate.net
Table 2: HPLC Method Parameters for Analysis of Hydroxyurea Analogs
| Parameter | Typical Conditions/Values | Reference |
| Column | C18 reverse-phase | sielc.comnih.gov |
| Mobile Phase | Acetonitrile/water mixture with a modifier like formic or phosphoric acid. | sielc.com |
| Detection | UV absorbance | nih.govresearchgate.net |
| Linearity (r²) | >0.99 | researchgate.netscielo.br |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details of this compound. mdpi.comnih.gov
By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions are determined. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. nih.govnih.gov For example, the crystal structure of a related symmetrical urea (B33335) derivative revealed the formation of linear hydrogen-bonded chains. nih.gov
Table 3: Crystallographic Data for a Related Urea Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 27.093 (3) | nih.gov |
| b (Å) | 4.5768 (5) | nih.gov |
| c (Å) | 9.901 (1) | nih.gov |
| β (°) | 96.389 (2) | nih.gov |
| V (ų) | 1220.1 (2) | nih.gov |
Bioanalytical Techniques for Preclinical Pharmacokinetic Profiling in Animal Studies
Bioanalytical methods are critical for quantifying this compound in biological matrices, such as plasma, blood, and tissues, from animal studies. researchgate.netnih.gov This is a key component of preclinical pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. uu.nl
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most common and sensitive technique for the bioanalysis of drugs and their metabolites in complex biological fluids. uu.nl The method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. taylorandfrancis.com
The development and validation of a robust LC-MS/MS method are essential for obtaining reliable pharmacokinetic data. nih.gov This involves optimizing the sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. nih.govnih.gov The method must be validated according to regulatory guidelines, assessing its specificity, linearity, accuracy, precision, and stability. nih.gov Such validated methods allow for the accurate determination of the drug's concentration-time profile in animals, which is fundamental for understanding its pharmacokinetic properties. researchgate.net
Table 4: Key Considerations for Bioanalytical Method Development
| Aspect | Technique/Approach | Reference |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, solid-phase extraction. | nih.govnih.gov |
| Analytical Technique | LC-MS/MS | uu.nl |
| Validation Parameters | Specificity, linearity, accuracy, precision, stability. | nih.gov |
| Application | Determination of drug concentration in plasma, blood, and tissues for PK studies. | researchgate.net |
Broader Biological Implications and Translational Research Pathways for N 4 Chlorophenyl N Hydroxyurea Analogs
Comparative Biology: Endogenous Hydroxyurea (B1673989) and its Natural Occurrence in Biological Systems
Hydroxyurea, a compound known for its therapeutic applications, also exists as a naturally occurring, or endogenous, substance within various biological systems. plos.org It has been identified in the blood plasma of humans at concentrations ranging from approximately 30 to 200 ng/ml. wikipedia.org However, its presence extends far beyond mammals.
Research has revealed the widespread natural occurrence of hydroxyurea across a diverse array of animal species, including invertebrates like mollusks and crustaceans, as well as various groups of fishes, amphibians, and mammals. plos.orgnih.gov Notably high concentrations have been observed in specific tissues of certain organisms. For instance, the little skate (Leucoraja erinacea), an elasmobranch fish, exhibits levels up to 250 μM, which are considered sufficient to produce antiviral, antimicrobial, and antineoplastic effects based on in vitro studies. plos.org Furthermore, the presence of increasing levels of hydroxyurea in the embryos of this species suggests an innate capacity for its synthesis. plos.org
Other organisms also display significant tissue-specific concentrations. For example, the skin of the frog (Litoria pipiens) has been found to contain hydroxyurea levels of 64 μM, while the intestine of the lobster (Homarus americanus) shows levels of 138 μM, and the gills of the surf clam have concentrations of 100 μM. plos.orgnih.gov In sheep (Ovis aries), the highest concentrations are found in the kidney at 25 μM. nih.gov The presence of elevated levels in specific tissues, such as the skin and gills, may indicate a targeted defense mechanism at sites that are more exposed to environmental pathogens. nih.gov
While some sources have previously stated that hydroxyurea is not known to occur naturally, more recent and comprehensive studies have firmly established its endogenous presence across the animal kingdom. plos.orgnih.govwho.int This discovery has led to new hypotheses regarding its physiological roles. One prominent theory suggests that endogenous hydroxyurea may contribute to innate immunity and disease resistance. plos.org This is supported by the observation that mammalian ribonucleotide reductase (RR), the enzyme inhibited by hydroxyurea, is less susceptible to its effects compared to viral or bacterial RR. plos.orgnih.gov This differential sensitivity could allow for the inhibition of pathogen replication without significantly impacting the host's cellular processes. plos.org
Additionally, exogenously applied hydroxyurea has been shown to stimulate the production of nitric oxide (NO) in mammalian systems. plos.org This has led to the suggestion that endogenous hydroxyurea may play a role in nitric oxide dynamics and phagocyte function, contributing to the killing of pathogenic organisms. plos.org
Table 1: Endogenous Hydroxyurea Concentrations in Various Organisms
| Organism | Tissue | Concentration (μM) |
| Little Skate (Leucoraja erinacea) | - | up to 250 |
| Lobster (Homarus americanus) | Intestine | 138 |
| Surf Clam | Gills | 100 |
| Frog (Litoria pipiens) | Skin | 64 |
| Lungfish (Protopterus annectens) | Gills | 38 |
| Trout (Oncorhynchus mykiss) | Pyloric caecae | 32 |
| Sheep (Ovis aries) | Kidney | 25 |
| Human | Blood Plasma | ~0.04 - 0.26 |
This table was created using data from multiple sources. plos.orgwikipedia.orgnih.gov
Exploration of Novel Therapeutic Avenues for N-Substituted Hydroxyurea Compounds Beyond Established Indications
The foundational understanding of hydroxyurea's mechanism of action, primarily as an inhibitor of ribonucleotide reductase, has paved the way for the exploration of N-substituted hydroxyurea compounds in a variety of therapeutic contexts beyond their traditional use in cancer and sickle cell disease. plos.orgnih.gov Researchers are actively designing and synthesizing novel derivatives to enhance potency, improve pharmacokinetic profiles, and target new disease pathways.
One promising area of investigation is the development of cyclic N-hydroxyureas. These compounds are designed to overcome some of the limitations of hydroxyurea, such as rapid biotransformation. nih.gov For example, 1-hydroxy-1,3-diazacyclohexan-2-one has demonstrated anticancer activity comparable to hydroxyurea in both in vitro and in vivo studies. nih.gov
Furthermore, the core hydroxyurea structure is being incorporated into more complex molecules to create dual-action inhibitors. For instance, N-hydroxyurea and hydroxamic acid derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, flurbiprofen, and diclofenac (B195802) have been synthesized. researchgate.net These compounds aim to combine the anti-inflammatory properties of NSAIDs with the enzymatic inhibitory activity of the hydroxyurea moiety, potentially targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. researchgate.net
The therapeutic potential of urea (B33335) and thiourea (B124793) derivatives extends to a broad range of pharmacological activities, including antimicrobial, antidiabetic, and analgesic effects. arabjchem.orgresearchgate.net This has spurred the synthesis of novel compounds that combine the 8-hydroxyquinoline (B1678124) scaffold, known for its diverse biological activities, with urea or thiourea moieties. arabjchem.orgresearchgate.net Several of these new derivatives have exhibited significant in vitro cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values in the low micromolar range. arabjchem.orgresearchgate.net Molecular docking studies suggest that these compounds may interact with key cancer-related proteins such as poly (ADP-ribose) polymerase-1 (PARP1) and B-cell lymphoma-extra large (Bcl-xL). arabjchem.orgresearchgate.net
The exploration of N-substituted hydroxyureas also extends to neurodegenerative diseases. Recent studies have shown that hydroxyurea can improve spatial memory in a mouse model of Alzheimer's disease, suggesting a potential role in delaying cognitive decline. nih.gov This opens up a new and exciting avenue for the development of hydroxyurea analogs specifically designed to target pathways involved in neurodegeneration.
Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Models
The potential for N-(4-Chlorophenyl)-N'-hydroxyurea and its analogs to work in concert with other therapeutic agents is a significant area of preclinical research. The rationale behind combination therapies is to achieve enhanced efficacy, overcome drug resistance, and potentially reduce the toxicity of individual agents.
A notable example of this synergistic potential is the combination of hydroxyurea with other chemotherapeutic drugs. In preclinical models of advanced L1210 leukemia, the combination of hydroxyurea with cyclophosphamide (B585) and certain organoplatinum compounds resulted in a supra-additive effect, leading to a marked increase in the lifespan of treated mice and cure rates of up to 70% in some experiments. nih.gov It is hypothesized that hydroxyurea may inhibit the repair of DNA damage induced by the other cytotoxic agents. nih.gov
In the context of sickle cell disease, while hydroxyurea is a cornerstone of treatment, not all patients respond optimally. technologynetworks.com This has led to investigations into combination therapies aimed at boosting fetal hemoglobin production through different mechanisms. A recent study found that a small molecule, SR-18292, which targets the peroxisome proliferator-activated receptor gamma coactivator 1-α (PGC-1α), increases fetal hemoglobin production. technologynetworks.com When combined with hydroxyurea, SR-18292 demonstrated an even greater effect on fetal hemoglobin levels, suggesting a promising new treatment option for patients who are not responsive to hydroxyurea alone. technologynetworks.com
The interaction of hydroxyurea with other drugs is also being explored in the context of its primary mechanism of action. For example, hydroxyurea's ability to decrease endogenous dATP concentrations can enhance the antiviral potency of didanosine, a dATP analog used in the treatment of HIV. who.int
Furthermore, mathematical modeling is being employed to study and predict the synergistic effects of hydroxyurea with other treatments. nih.gov These models can simulate various dosing regimens and drug-drug interactions, providing a valuable tool for optimizing combination therapies before they are tested in clinical trials. nih.gov
Table 2: Preclinical Synergistic Effects of Hydroxyurea Analogs
| Combination | Disease Model | Observed Effect | Proposed Mechanism |
| Hydroxyurea + Cyclophosphamide + Organoplatinum compounds | Advanced L1210 Leukemia | Supra-additive increase in lifespan and cure rates | Inhibition of DNA damage repair |
| Hydroxyurea + SR-18292 | Sickle Cell Disease | Enhanced fetal hemoglobin production | Targeting different mechanisms of fetal hemoglobin induction |
| Hydroxyurea + Didanosine | HIV | Increased antiviral potency of didanosine | Decreased endogenous dATP concentrations |
This table was created using data from multiple sources. who.intnih.govtechnologynetworks.com
Challenges and Opportunities in the Preclinical Development of Next-Generation Hydroxyurea Derivatives
The development of next-generation hydroxyurea derivatives, including this compound, presents both significant challenges and promising opportunities. A primary challenge lies in optimizing the therapeutic index of these compounds. Hydroxyurea itself is a toxic drug with a low therapeutic index, meaning that the dose required for a therapeutic effect is close to the dose that causes toxicity. pharmacompass.comnih.gov Therefore, a key goal in developing new derivatives is to enhance efficacy while minimizing adverse effects such as myelosuppression. nih.govwebmd.com
Another challenge is the need for improved pharmacokinetic properties. The rapid biotransformation of hydroxyurea can limit its potency and duration of action. nih.gov Developing derivatives with greater stability and controlled-release characteristics is an active area of research. researchgate.net For instance, polymer-supported derivatives of hydroxyurea are being investigated as a means to achieve sustained drug release. researchgate.net
Furthermore, there is still much to learn about the optimal use of hydroxyurea and its analogs. Despite decades of use, there are still unknowns regarding the best way to escalate doses and when to initiate therapy for maximum benefit. youtube.com This highlights the need for more sophisticated preclinical models and clinical trial designs to address these questions.
Despite these challenges, there are numerous opportunities for innovation. The elucidation of multiple pathophysiological mechanisms in diseases like sickle cell disease has opened the door for the development of targeted therapies. nih.gov New drugs are being developed that target cell adhesion, inflammatory pathways, and hemoglobin polymerization, and there is great potential for combining these new agents with next-generation hydroxyurea derivatives. nih.gov
The development of novel drug delivery systems also presents a significant opportunity. By encapsulating hydroxyurea derivatives in nanoparticles or other carriers, it may be possible to improve their solubility, stability, and targeting to specific tissues, thereby enhancing their therapeutic effect and reducing systemic toxicity.
Moreover, the growing understanding of the genetic and epigenetic factors that influence drug response offers the potential for a more personalized approach to treatment. nih.gov By identifying biomarkers that predict which patients are most likely to respond to a particular hydroxyurea derivative, it may be possible to tailor treatment to the individual, maximizing efficacy and minimizing the risk of adverse events.
Finally, the development of alternative research methods, such as the use of genetically engineered yeast cells to study cell cycle arrest, provides a clearer and less toxic way to investigate the mechanisms of action of these compounds. sciencedaily.com This could significantly accelerate the pace of research and lead to the more rapid development of improved therapies.
Q & A
Basic: What are the recommended synthetic routes for N-(4-Chlorophenyl)-N'-hydroxyurea, and what critical parameters influence reaction yield?
Answer:
this compound can be synthesized via nucleophilic substitution between 4-chloroaniline and hydroxylamine derivatives under controlled conditions. Key steps include:
- Coupling Reaction: Reacting 4-chlorophenyl isocyanate with hydroxylamine hydrochloride in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions.
- Critical Parameters:
- pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the hydroxyurea moiety.
- Temperature: Low temperatures (e.g., 0–5°C) minimize hydrolysis of the isocyanate intermediate.
- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons from the 4-chlorophenyl group appear as doublets at δ 7.2–7.5 ppm. The urea N-H protons resonate at δ 8.5–9.5 ppm, while the hydroxylamine proton appears at δ 10.0–10.5 ppm.
- ¹³C NMR: The urea carbonyl (C=O) signal is observed at ~155–160 ppm.
- FT-IR: Confirm urea C=O stretching at 1640–1680 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹.
- Mass Spectrometry: HRMS should show a molecular ion peak [M+H]⁺ matching the theoretical mass (C₇H₈ClN₃O₂: 217.02 g/mol) .
Advanced: What contradictory findings exist regarding the biological activity of this compound, and how can researchers reconcile these discrepancies?
Answer:
- Contradictions: Studies report varying IC₅₀ values (e.g., 5–50 µM) in enzyme inhibition assays, possibly due to:
- Assay Conditions: Differences in pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound solubility.
- Cellular Uptake: Variability in membrane permeability across cell lines.
- Resolution: Perform parallel assays under standardized conditions (e.g., pH 7.4, 1% DMSO) and use molecular docking to validate binding interactions with targets like ribonucleotide reductase .
Advanced: How does the electronic configuration of the 4-chlorophenyl group influence the hydrogen-bonding capacity and solubility of this compound?
Answer:
- Electronic Effects: The electron-withdrawing Cl group reduces electron density on the phenyl ring, enhancing the hydrogen-bond acceptor capacity of the urea carbonyl.
- Solubility: The compound exhibits limited aqueous solubility (logP ~1.8) due to hydrophobicity from the chlorophenyl group. Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve bioavailability .
Basic: What are the stability profiles of this compound under various storage conditions, and what degradation products are formed?
Answer:
- Degradation Pathways:
- Hydrolysis: Under acidic/basic conditions, the urea bond cleaves to yield 4-chloroaniline and hydroxylamine derivatives.
- Oxidation: The hydroxylamine moiety may oxidize to nitroxyl radicals.
- Storage Recommendations: Store at -20°C in anhydrous DMSO under inert gas (N₂/Ar). Monitor stability via HPLC (degradation peaks at RRT 0.8–1.2) .
Advanced: What experimental strategies can elucidate the binding interactions between this compound and its putative biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (association/dissociation rates) to targets like RNA polymerase.
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) for binding interactions.
- X-ray Crystallography: Resolve 3D structures of compound-target complexes to identify critical binding residues (e.g., active-site histidines) .
Basic: Which computational methods are most effective for predicting the physicochemical properties of this compound?
Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311G** basis sets to predict electronic properties.
- QSPR Models: Estimate solubility (e.g., ALOGPS) and permeability (e.g., SwissADME).
- Molecular Dynamics (MD): Simulate solvation behavior in water or lipid bilayers using GROMACS .
Advanced: How do structural modifications at the hydroxyurea moiety affect the compound's inhibitory potency against specific enzymes?
Answer:
- Hydroxyl Group Replacement: Substituting the hydroxyl with methoxy (e.g., Monolinuron) reduces chelation capacity, diminishing inhibition of metalloenzymes like ribonucleotide reductase.
- SAR Insights: Electron-donating groups (e.g., -NH₂) enhance binding affinity by stabilizing metal coordination in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
